5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one
Overview
Description
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a chemical compound with a unique structure that combines a pyridinone core with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable pyridinone precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of 5-(2,4-dichloro-phenyl)-3-oxo-1-methyl-1H-pyridin-2-one.
Reduction: Formation of 5-(2,4-dichloro-phenyl)-3-hydroxy-1-methyl-1,2-dihydro-1H-pyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the pyridinone core.
3-Hydroxy-1-methyl-1H-pyridin-2-one: Contains the pyridinone core but lacks the dichlorophenyl group
Uniqueness
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is unique due to the combination of the dichlorophenyl group and the pyridinone core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .
Properties
Molecular Formula |
C12H9Cl2NO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H9Cl2NO2/c1-15-6-7(4-11(16)12(15)17)9-3-2-8(13)5-10(9)14/h2-6,16H,1H3 |
InChI Key |
KAISMEMTXUENFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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